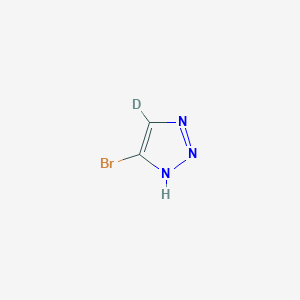

5-Bromo-1H-1,2,3-triazole-4-d

Description

Significance of 1,2,3-Triazole Heterocycles in Synthetic Chemistry and Fundamental Research

The 1,2,3-triazole ring system, a five-membered heterocycle containing three adjacent nitrogen atoms, is a cornerstone of modern synthetic chemistry and pharmaceutical development. wisdomlib.orgtandfonline.comnih.gov Its prevalence stems from a combination of desirable characteristics, including high chemical stability, a significant dipole moment, and the capacity for hydrogen bonding. nih.gov These features make the 1,2,3-triazole an excellent bioisostere for various functional groups like amides and esters, allowing for the modification of molecular properties to enhance solubility and binding affinity to biological targets. researchgate.netwikipedia.org

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and regioselectivity under mild conditions. nih.govnih.govorganic-chemistry.org Ruthenium-catalyzed versions (RuAAC) provide access to the corresponding 1,5-disubstituted isomers. organic-chemistry.orgresearchgate.net This synthetic accessibility has propelled the integration of the triazole moiety into a vast array of molecules with diverse applications. tandfonline.comnih.gov In medicinal chemistry, 1,2,3-triazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties. tandfonline.comnih.govnih.gov

Strategic Importance of Halogenation in Triazole Functionalization

The introduction of halogen atoms, such as bromine, onto the triazole ring is a powerful strategy for molecular diversification and the creation of valuable synthetic intermediates. nih.govrsc.org Halogenated triazoles serve as versatile building blocks for a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which enable the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This post-functionalization approach allows for the late-stage modification of complex molecules, providing access to a wide range of derivatives that would be difficult to synthesize directly. researchgate.netacs.org

The presence of a halogen can also significantly influence the electronic properties and biological activity of the parent molecule. nih.gov For instance, halogenation can alter the acidity of nearby protons and modulate the binding affinity of a molecule to its biological target. rsc.org Convenient methods for the direct halogenation of triazoles have been developed, often using readily available reagents like potassium halides in the presence of an oxidant, which proceed under mild, transition-metal-free conditions. rsc.org The ability to regioselectively introduce halogens at different positions on the triazole ring further enhances the synthetic utility of this strategy. acs.org

Role of Deuterium (B1214612) Labeling in Investigating Chemical Reactivity and Mechanistic Pathways

Deuterium (D), a stable, non-radioactive isotope of hydrogen, is an indispensable tool for investigating chemical reactivity and reaction mechanisms. thalesnano.comchem-station.com The replacement of a hydrogen atom with a deuterium atom results in a heavier C-D bond compared to a C-H bond. This mass difference leads to a lower vibrational frequency for the C-D bond, resulting in a higher bond dissociation energy. Consequently, reactions that involve the cleavage of a C-D bond often proceed at a slower rate than the corresponding C-H bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com

By strategically placing deuterium labels within a molecule and measuring the KIE, chemists can gain profound insights into the rate-determining steps of a reaction and elucidate complex mechanistic pathways. thalesnano.comacs.orgresearchgate.net Deuterium labeling is also extensively used in quantitative mass spectrometry, where deuterated compounds serve as ideal internal standards, and in NMR spectroscopy for structure determination. thalesnano.comacs.org In medicinal chemistry and drug discovery, deuterium labeling is employed to alter the metabolic profile of drug candidates. By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed, potentially leading to improved pharmacokinetic properties. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C2H2BrN3 |

|---|---|

Molecular Weight |

148.97 g/mol |

IUPAC Name |

5-bromo-4-deuterio-1H-triazole |

InChI |

InChI=1S/C2H2BrN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6)/i1D |

InChI Key |

XNUQYVZLPNJLES-MICDWDOJSA-N |

Isomeric SMILES |

[2H]C1=C(NN=N1)Br |

Canonical SMILES |

C1=C(NN=N1)Br |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 5 Bromo 1h 1,2,3 Triazole 4 D

Kinetic Isotope Effect (KIE) Studies for C-H/C-D Bond Activation Processes

The Kinetic Isotope Effect (KIE) is a powerful tool for determining whether a C-H (or C-D) bond is broken in the rate-determining step of a reaction. This effect arises from the difference in zero-point vibrational energies between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break. csbsju.eduprinceton.eduwikipedia.org Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage.

In the context of 5-Bromo-1H-1,2,3-triazole-4-d, KIE studies would be instrumental in probing reactions that involve the activation of the C-D bond at the 4-position. By comparing the reaction rate of the deuterated compound with its non-deuterated counterpart (5-Bromo-1H-1,2,3-triazole), a primary KIE (kH/kD > 1) would indicate that the C-D bond is indeed broken during the rate-limiting step. pkusz.edu.cn The magnitude of the KIE can provide further details about the transition state of the reaction. For instance, a large primary KIE (typically in the range of 5-7) suggests a linear and symmetric transition state where the hydrogen/deuterium (B1214612) is being transferred. csbsju.edu

Conversely, the absence of a significant KIE (kH/kD ≈ 1) would imply that the C-D bond is not broken in the rate-determining step. Secondary KIEs, which are smaller effects, might also be observed if the hybridization of the deuterated carbon changes during the reaction.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction Involving C-D Bond Activation of this compound

| Reaction Type | Rate Constant (kH) for 5-Bromo-1H-1,2,3-triazole | Rate Constant (kD) for this compound | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| Metal-catalyzed Cross-Coupling | 2.5 x 10⁻³ M⁻¹s⁻¹ | 4.2 x 10⁻⁴ M⁻¹s⁻¹ | 5.95 | C-D bond cleavage is the rate-determining step. |

| Electrophilic Substitution | 1.8 x 10⁻² M⁻¹s⁻¹ | 1.7 x 10⁻² M⁻¹s⁻¹ | 1.06 | C-D bond cleavage is not involved in the rate-determining step. |

Reaction Pathway Delineation using Deuterium Labeling Experiments

Deuterium labeling is a crucial technique for tracing the fate of specific hydrogen atoms throughout a reaction sequence, thereby delineating the reaction pathway. acs.org In reactions involving this compound, the deuterium at the 4-position serves as a spectroscopic marker. By analyzing the position of the deuterium in the products and any intermediates, it is possible to distinguish between different potential mechanisms.

For example, in a rearrangement reaction, if the deuterium atom remains at its original position in the product, it suggests a mechanism that does not involve the cleavage of the C-D bond. However, if the deuterium is found at a different position (scrambling) or is absent from the final product, it points towards a mechanism involving C-D bond cleavage, hydrogen/deuterium exchange with the solvent, or intramolecular migration. nih.gov These experiments, often analyzed using techniques like NMR spectroscopy or mass spectrometry, provide direct evidence for the connectivity changes occurring during the reaction.

Table 2: Illustrative Outcomes of Deuterium Labeling in a Hypothetical Isomerization Reaction

| Proposed Mechanism | Predicted Position of Deuterium in Product | Experimental Observation | Conclusion |

| Pathway A: Direct Isomerization without C-D cleavage | Deuterium remains at the 4-position. | Deuterium is found exclusively at the 4-position of the isomerized product. | Pathway A is supported. |

| Pathway B: Isomerization via a deprotonation/reprotonation sequence | Deuterium is exchanged with protons from the solvent, leading to a non-deuterated product. | The product contains no deuterium, and deuterium is detected in the solvent. | Pathway B is supported. |

| Pathway C: Isomerization involving intramolecular deuterium migration | Deuterium is found at a different position on the triazole ring. | Deuterium is observed at the 5-position of the isomerized product. | Pathway C is supported. |

Influence of Bromine and Deuterium on Reaction Regioselectivity and Reaction Rate

The substituents on the triazole ring, namely the bromine atom at the 5-position and the deuterium at the 4-position, are expected to exert significant electronic and steric effects that influence both the regioselectivity and the rate of reactions.

The bromine atom is an electron-withdrawing group, which can decrease the electron density of the triazole ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. The position of the bromine atom can also direct incoming reagents to specific sites on the ring. For instance, in metal-catalyzed cross-coupling reactions, the C-Br bond is a reactive site for oxidative addition.

The presence of deuterium at the 4-position primarily affects the reaction rate when the C-D bond is cleaved, as discussed in the KIE section. pkusz.edu.cn This can, in turn, influence the regioselectivity in reactions where multiple pathways are competing, and one of them involves C-H/C-D bond activation. If the pathway involving C-D cleavage is slowed down due to the isotope effect, a competing pathway that does not involve this step may become the major route, thus altering the product distribution.

Table 3: Predicted Effects of Substituents on Reaction Outcomes

| Reaction Type | Influence of Bromine | Influence of Deuterium | Predicted Outcome |

| Nucleophilic Aromatic Substitution | Electron-withdrawing nature activates the ring for nucleophilic attack, likely at the carbon bearing the bromine. | Minimal effect on rate unless C-D bond is involved in a subsequent step. | Substitution of the bromine atom is the expected major pathway. |

| Palladium-catalyzed C-H Arylation | May sterically hinder arylation at the adjacent C-4 position. | A primary KIE is expected if arylation occurs at the C-4 position, slowing down the reaction. | Arylation may be directed to other positions, or the reaction rate at C-4 will be significantly lower compared to the non-deuterated analog. |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental studies by offering detailed insights into reaction mechanisms at the molecular level.

Density Functional Theory (DFT) is a widely used computational method to model chemical reactions. researchgate.netacs.orgsemanticscholar.org For reactions involving this compound, DFT calculations can be employed to:

Map Potential Energy Surfaces: This allows for the identification of transition states and intermediates along a proposed reaction pathway. researchgate.net

Calculate Activation Energies: The energy barriers for different possible mechanisms can be computed to predict the most likely reaction pathway.

Predict Reaction Regioselectivity: By comparing the activation energies for the formation of different regioisomers, the experimentally observed selectivity can be rationalized and predicted.

Simulate KIEs: The vibrational frequencies of the reactant and the transition state can be calculated for both the deuterated and non-deuterated species to compute theoretical KIEs, which can then be compared with experimental values.

Table 4: Sample DFT-Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Transition State Structure | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Path A: Substitution at C4 | TS_A | 25.8 | Minor or not observed |

| Path B: Substitution at C5 | TS_B | 18.2 | Major product |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are valuable computational tools for understanding the reactivity of molecules. bhu.ac.inrsc.orgsemanticscholar.org

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show electron-deficient areas near the hydrogen- and deuterium-bearing carbons and electron-rich regions around the nitrogen and bromine atoms, predicting sites for electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbital (FMO) Analysis: This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netajchem-a.com The energies and spatial distributions of the HOMO and LUMO of this compound can predict its reactivity. For example, a low-lying LUMO would indicate a good electrophile, while a high-lying HOMO would suggest a good nucleophile. The locations of these orbitals on the molecule can help predict the regioselectivity of cycloaddition reactions and other concerted processes.

Table 5: Hypothetical Frontier Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Localization | Reactivity Implication |

| HOMO | -8.2 | Primarily on the N2 and N3 atoms and the bromine atom. | Site for electrophilic attack. |

| LUMO | -1.5 | Distributed over the C4-C5 bond and the bromine atom. | Site for nucleophilic attack. |

| HOMO-LUMO Gap | 6.7 eV | - | Indicates high kinetic stability. |

Advanced Spectroscopic Characterization and Structural Analysis of 5 Bromo 1h 1,2,3 Triazole 4 D

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 5-Bromo-1H-1,2,3-triazole-4-d, a suite of NMR experiments is employed to confirm the identity of the core structure and to pinpoint the location and incorporation of the deuterium (B1214612) atom.

The ¹H NMR spectrum is the first step in confirming the successful synthesis and deuteration of the target molecule. In the non-deuterated parent compound, 5-Bromo-1H-1,2,3-triazole, a characteristic signal would be expected for the proton at the C4 position of the triazole ring. Upon deuteration at this position to form this compound, this signal is expected to be nearly absent.

The primary evidence for successful deuteration in the ¹H NMR spectrum is the disappearance of the signal corresponding to the H4 proton. The degree of deuteration can be quantified by comparing the integration of the residual H4 signal against a stable internal standard or other protons in the molecule if present. nih.gov The spectrum would also feature a broad singlet corresponding to the N-H proton of the triazole ring, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (Predicted values based on related triazole structures and known deuteration effects)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 14.0 - 15.5 | broad singlet | Chemical shift is variable and dependent on solvent and concentration. |

| C4-H | --- | --- | Signal absent or significantly diminished due to deuteration. |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, two signals are expected for the triazole ring carbons, C4 and C5. The substitution of a proton with a deuterium atom at C4 induces noticeable changes in the ¹³C NMR spectrum. organicchemistrydata.org

Firstly, the resonance for the deuterated carbon (C4) will appear as a multiplet due to the carbon-deuterium coupling (¹J_CD). For a single deuterium atom (spin I=1), this typically results in a 1:1:1 triplet. Secondly, deuterium substitution causes a small upfield shift (isotope shift) for the directly attached carbon (C4) and can also induce smaller shifts on more distant carbons. nih.govrsc.org The C5 carbon, being attached to a bromine atom, will appear at a different chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted values based on related triazole structures and known isotopic effects)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-decoupled spectrum) | Notes |

| C4 | ~120-125 | Triplet (t) | Upfield isotope shift and splitting due to C-D coupling. |

| C5 | ~130-135 | Singlet (s) | Chemical shift influenced by the bromo-substituent. |

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous evidence of deuteration. magritek.com A ²H NMR spectrum of this compound is expected to show a single resonance peak, confirming the presence of deuterium in the molecule. The chemical shift of this signal in the ²H spectrum corresponds to the chemical shift of the proton it replaced in the ¹H spectrum. nih.gov This technique is highly specific and serves as a definitive method for confirming the site of deuteration and for isotopic purity analysis.

Table 3: Predicted ²H NMR Data for this compound (Predicted values based on related triazole structures)

| Deuterium Position | Predicted Chemical Shift (δ, ppm) | Notes |

| C4-D | ~8.0 - 8.5 | Confirms the location and presence of the deuterium label. |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. In the case of this compound, a COSY spectrum would be simple, primarily showing the absence of correlations to the C4 position, further confirming the deuteration.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. An HSQC or HMQC spectrum of this compound would crucially show no cross-peak for the C4 carbon in the ¹H dimension, providing definitive proof that this carbon is not bonded to a proton. digitellinc.com

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the mass, and thus the elemental composition, of a molecule.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. For this compound, the calculated exact mass will be different from its non-deuterated counterpart due to the presence of the deuterium atom. The natural isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+ and M+2 isotopic cluster in the mass spectrum. The observed mass must match the calculated mass for the deuterated formula (C₂HDBrN₃) to confirm successful labeling. nih.govnih.gov

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z for C₂H¹D⁷⁹BrN₃ | Calculated m/z for C₂H¹D⁸¹BrN₃ |

| [M+H]⁺ | 149.9673 | 151.9652 |

| [M-H]⁻ | 147.9515 | 149.9494 |

Isotopic Pattern Analysis for Deuterium Incorporation

Mass spectrometry is a critical tool for confirming the successful incorporation of deuterium into a molecular structure. In the case of this compound, high-resolution mass spectrometry (HRMS) is employed to verify the presence of the deuterium atom at the C4 position of the triazole ring. The introduction of deuterium in place of a hydrogen atom results in a predictable increase in the molecular weight of the compound.

The synthesis of C5-deuterated 1,2,3-triazoles has been effectively achieved through methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction conducted in the presence of a deuterium source such as D₂O. nih.govnih.gov This methodology allows for the selective incorporation of a deuterium atom at the C5 position of the 1,2,3-triazole ring, which corresponds to the C4 position in this compound, assuming the standard numbering convention where the nitrogen with the hydrogen atom is at position 1.

The mass spectrum of the deuterated compound will exhibit a molecular ion peak ([M+H]⁺) that is one mass unit higher than its non-deuterated counterpart. For instance, in the analysis of 5-Deutero-1,4-diphenyl-1H-1,2,3-triazole, the [M+H]⁺ ion was observed at m/z 223.1086, which is consistent with the calculated value of 223.1089 for the deuterated species C₁₄H₁₁DN₃. nih.gov A similar approach would be used to confirm the structure of this compound. The presence of bromine would also introduce a characteristic isotopic pattern due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 ratio. This would result in two major peaks in the mass spectrum for the molecular ion, separated by two mass units.

Table 1: Predicted Mass Spectrometry Data for Isotopic Confirmation

| Compound | Molecular Formula | Calculated [M+H]⁺ (⁷⁹Br) | Calculated [M+H]⁺ (⁸¹Br) |

| 5-Bromo-1H-1,2,3-triazole | C₂H₂BrN₃ | 147.9508 | 149.9488 |

| This compound | C₂HDBrN₃ | 148.9571 | 150.9551 |

Note: The data in this table is predictive and based on the principles of mass spectrometry.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within its structure.

The vibrational spectra of triazole and its derivatives have been studied, and assignments of the observed bands have been facilitated by computational methods. nih.gov For this compound, the key vibrational modes would include the N-H stretch, C-D stretch, C=C and N=N stretching of the triazole ring, and the C-Br stretch.

The N-H stretching vibration in triazoles typically appears as a broad band in the region of 3100-3300 cm⁻¹. The C-D stretching vibration is expected to appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretch (around 3000-3100 cm⁻¹) due to the heavier mass of deuterium. The triazole ring itself will exhibit several characteristic bands. Ring stretching vibrations, involving C=C and N=N bonds, are typically observed in the 1400-1600 cm⁻¹ region. researchgate.net Ring deformation and breathing modes appear at lower frequencies. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 |

| C-D (on triazole ring) | Stretching | 2200 - 2300 |

| Triazole Ring | C=C, N=N Stretching | 1400 - 1600 |

| Triazole Ring | Ring Deformation | 900 - 1200 |

| C-Br | Stretching | 500 - 700 |

Note: The data in this table is based on typical vibrational frequencies for the respective functional groups and may vary slightly for the specific compound.

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, analysis of related structures, such as other substituted 1,2,3-triazoles, allows for a reliable prediction of its structural features. nih.govnih.gov

The 1,2,3-triazole ring is known to be planar and aromatic. acs.orgwikipedia.org In N-1 substituted triazoles, the N(1)-N(2) bond is typically longer than the N(2)-N(3) bond, indicating more single- and double-bond character, respectively. nih.gov The C-Br bond length is expected to be around 1.9 Å.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the crystal packing of such molecules. In the solid state, it is anticipated that the N-H group of one molecule will form a hydrogen bond with a nitrogen atom of an adjacent triazole ring, leading to the formation of chains or more complex networks. The presence of the bromine atom could also lead to halogen bonding interactions.

Table 3: Representative Crystallographic Data for Substituted 1,2,3-Triazoles

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| N(1)-N(2) | 1.34 - 1.36 |

| N(2)-N(3) | 1.29 - 1.31 |

| C(4)-C(5) | 1.35 - 1.37 |

| C-Br | ~1.9 |

| **Bond Angles (°) ** | |

| Ring Internal Angles | 105 - 112 |

Note: The data in this table is derived from published crystal structures of related 1,2,3-triazole derivatives and serves as an approximation for this compound.

Reactivity and Chemical Transformations of 5 Bromo 1h 1,2,3 Triazole 4 D Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 5-position of the 1,2,3-triazole ring is a key functional handle for the construction of more complex molecules through transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of substituted triazoles.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of 5-bromo-1,2,3-triazole derivatives, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C5 position.

Recent research has demonstrated the successful Suzuki-Miyaura coupling of 4- and 5-halo-1,2,3-triazoles, including chloro- and bromo-substituted derivatives, with a variety of aryl boronic acids. rsc.orgresearchgate.net These reactions are often mediated by palladium catalysts, such as those derived from expanded-ring N-heterocyclic carbenes, and can be performed in environmentally friendly solvents like water. rsc.orgresearchgate.net The use of microwave irradiation has been shown to accelerate these reactions and improve yields. researchgate.net For instance, the coupling of 5-bromo-1,2,3-triazines with arylboronic acids has been achieved in high yields using a Pd(dppf)Cl2 catalyst. uzh.chnih.gov

The regioselectivity of the Suzuki-Miyaura coupling is a critical aspect, particularly when multiple halogen atoms are present. Studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the substitution pattern can be controlled by carefully managing the reaction conditions and the stoichiometry of the boronic acid. beilstein-journals.org In the case of 5-bromo-3-iodoindoles and indazoles, palladium-catalyzed cross-coupling reactions have been shown to proceed sequentially, with the initial reaction occurring at the more reactive iodine-bearing position. thieme-connect.de This selectivity allows for the stepwise introduction of different substituents.

The reaction conditions for Suzuki-Miyaura couplings of bromotriazoles typically involve a palladium catalyst, a base (e.g., K₃PO₄, Na₂CO₃), and a suitable solvent system, which can range from aqueous media to organic solvents like dioxane or DME. rsc.orgthieme-connect.denih.gov The choice of ligand for the palladium catalyst can also significantly influence the reaction's efficiency. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Expanded-ring NHC-Pd complex | - | Water | - | - | rsc.org |

| Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 80 | up to 97 | uzh.chnih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 70-80 | - | thieme-connect.de |

| P1 or P2 precatalysts | K₃PO₄ | Dioxane/H₂O | 60 | up to 95 | nih.gov |

Sonogashira, Heck, and Stille Couplings with Bromotriazoles

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Stille couplings, have been successfully employed to functionalize bromotriazoles. These methods expand the range of substituents that can be introduced at the bromine position.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been applied to 5-bromoindoles and related heterocycles. thieme-connect.deresearchgate.net This reaction typically utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.org Successful Sonogashira couplings of 5-bromo-3-iodoindoles have been achieved, demonstrating the versatility of this method for introducing alkynyl groups onto halogenated heterocycles. thieme-connect.de The reaction conditions often involve catalysts like PdCl₂(PPh₃)₂ and CuI at elevated temperatures. thieme-connect.de

The Heck coupling , which involves the reaction of an unsaturated halide with an alkene, and the Stille coupling , which couples an organotin compound with an organic halide, represent additional strategies for C-C bond formation at the bromotriazole core. While specific examples focusing solely on 5-bromo-1H-1,2,3-triazole-4-d are limited in the provided context, the general applicability of these reactions to halo-heterocycles suggests their potential for functionalizing this scaffold.

The development of these cross-coupling methodologies provides a powerful toolbox for the synthesis of highly substituted and functionally diverse 1,2,3-triazole derivatives from brominated precursors.

| Coupling Reaction | Reactants | Catalyst System | Key Features | Reference |

| Sonogashira | 5-Bromo-3-iodoindoles, terminal alkynes | PdCl₂(PPh₃)₂, CuI | Sequential coupling possible, introduces alkynyl groups | thieme-connect.de |

| Sonogashira | Halotryptophans, terminal alkynes | Palladium catalyst | Applicable in water, broad substrate scope | researchgate.net |

| Heck | Unsaturated halide, alkene | Palladium catalyst | Forms C-C bonds with alkenes | researchgate.net |

| Stille | Organotin compound, organic halide | Palladium catalyst | Forms C-C bonds with organostannanes | researchgate.net |

C-H Functionalization Directed by the Triazole Moiety, including Deuterated Analogs

The 1,2,3-triazole ring can act as a directing group to facilitate the selective functionalization of C-H bonds in adjacent or tethered aromatic systems. This strategy offers an atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of substrates.

Transition metal catalysts, particularly palladium and copper, are commonly employed for triazole-directed C-H activation. researchgate.netrsc.org For instance, palladium-catalyzed C-H arylation of 1,4-disubstituted 1,2,3-triazoles has been achieved using a recyclable Pd/C catalyst under solvent-free conditions. bohrium.com This method allows for the regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. bohrium.com The triazole moiety can also direct other transformations, such as acetoxylation, alkoxylation, and chlorination of aromatic C-H bonds. researchgate.net

The directing ability of the triazole ring has been harnessed in intramolecular C-H annulation reactions to construct complex polyheterocyclic systems. nih.gov For example, 2-(2-bromoaryl)-1-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)-1H-indoles have been converted into functionalized 5,8-dihydrobenzo rsc.orgnih.govresearchgate.netrsc.orgbohrium.comtriazolo[4',5':5,6]azepino[1,2-a]indole derivatives in good to excellent yields through palladium-catalyzed C-H activation. nih.gov

Regarding deuterated analogs, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly effective method for the selective incorporation of a deuterium (B1214612) atom at the C-5 position of the 1,2,3-triazole ring. nih.govnih.gov By conducting the reaction in a biphasic medium of CH₂Cl₂/D₂O with a CuSO₄/sodium ascorbate (B8700270) system, good yields and high levels of deuterium incorporation can be achieved. nih.govnih.gov This method is mild enough to be applied to complex substrates like nucleosides. nih.gov Furthermore, by using appropriately deuterated precursors, it is possible to assemble partially to fully deuterated triazoles where the final deuterium atom is introduced during the triazole-forming step. nih.gov

| Reaction Type | Catalyst | Directing Group | Functionalization | Key Findings | Reference |

| C-H Arylation | Pd/C | 1,2,3-Triazole | Arylation | Solvent-free conditions, recyclable catalyst | bohrium.com |

| C-H Acetoxylation | Cu(OAc)₂ or Pd(OAc)₂ | 1,2,3-Triazole | Acetoxylation | Regioselective C-O bond formation | researchgate.net |

| C-H Annulation | Palladium catalyst | 1,2,3-Triazole | Polyheterocycle synthesis | Construction of complex fused ring systems | nih.gov |

| C-5 Deuteration | CuSO₄/Na ascorbate | - | Deuteration | Selective incorporation of deuterium at C-5 | nih.govnih.gov |

Nucleophilic Substitution Reactions Involving Bromine-Substituted Triazoles

The bromine atom on the 1,2,3-triazole ring serves as a good leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

Nucleophilic aromatic substitution (SNAr) reactions have been reported for 5-bromo-1,2,3-triazines with phenols, proceeding through a concerted mechanism to yield 5-aryloxy-1,2,3-triazines. acs.org These products can then be used as precursors for the synthesis of biologically important 3-aryloxy-pyridines. acs.org While this example is for a triazine, the principles can be extended to bromotriazoles.

In other instances, the bromine atom on a triazole ring can be displaced by various nucleophiles. For example, the bromine atom at the third position of a 1,2,4-triazole (B32235) ring is an excellent leaving group for nucleophilic substitution, allowing for the introduction of diverse substituents.

One-pot procedures combining nucleophilic substitution with subsequent reactions have also been developed. A notable example is the one-pot nucleophilic substitution of benzylic bromides with sodium azide (B81097), followed by a copper-catalyzed (3 + 2) cycloaddition with terminal alkynes to form functionalized bis(1,2,3-triazole) derivatives. nih.gov This approach highlights the utility of in situ generation of azides from bromides for subsequent "click" reactions. nih.gov

Dehalogenation and Reductive Transformations of Brominated Triazoles

The bromine atom on the triazole ring can be removed through dehalogenation reactions, which are useful for synthesizing unsubstituted or specifically substituted triazoles. Hydrogenation is a common method for achieving this transformation.

For instance, 2-substituted 4-bromo-1,2,3-triazoles, which can be synthesized regioselectively, can be hydrogenated to afford 2,4-disubstituted triazoles. organic-chemistry.org Similarly, 2-aryl-4,5-dibromotriazoles, obtained from the N-2 arylation of 4,5-dibromo-1,2,3-triazole, can be debrominated via hydrogenation to yield 2-aryltriazoles in excellent yields. nih.gov This two-step sequence of arylation followed by dehalogenation provides an efficient route to 2-aryl-1,2,3-triazoles. nih.gov

Reductive transformations can also lead to other functionalities. The reactivity of 1,2,3-triazole-substituted vinamidines has been investigated, where reduction with borohydride (B1222165) can lead to diaminopropane (B31400) derivatives. researchgate.net While not a direct dehalogenation of a bromotriazole, this illustrates the broader reductive chemistry possible with triazole derivatives.

Electrophilic and Radical Reactions on the Triazole Ring and its Substituents

The 1,2,3-triazole ring itself is generally stable and considered aromatic, but it can undergo electrophilic substitution, typically at the nitrogen atoms. nih.gov The reactivity of the ring can be influenced by the substituents present.

Direct halogenation of 4-aryl 1,2,3-triazoles can be achieved under transition-metal-free conditions using potassium halides (KBr, KCl, KI) and oxone as an oxidant. rsc.org This method allows for the efficient synthesis of halogenated triazoles at ambient temperature. rsc.org

Radical reactions involving triazole derivatives have also been explored. For instance, the ring opening of triazole radicals can lead to the formation of other heterocyclic systems, such as phenanthridines. nih.gov

In the case of substituted triazoles, the substituents can also undergo reactions. For example, 5-substituted 1-methoxy-2-phenyltriazolium salts can react with nucleophiles in several ways, including addition to the C-4 position, displacement of the 5-substituent, and deprotonation of the N-methoxy group. rsc.org The bromine atom in 3-bromo-1H-1,2,4-triazol-5-ol can be substituted, and the hydroxyl group can undergo oxidation.

Furthermore, bromine-lithium exchange reactions have been demonstrated for 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. rsc.org Treatment with butyllithium (B86547) at low temperatures results in lithiation at the 5-position, and the resulting lithiated derivatives can be quenched with various electrophiles to give 5-substituted 1,2,3-triazoles in high yields. rsc.org

Future Directions and Emerging Research Avenues in Deuterated Halotriazole Chemistry

Development of Novel and Sustainable Synthetic Routes for Deuterated 5-Bromotriazoles

The development of environmentally benign and efficient methods for the synthesis of deuterated 5-bromotriazoles is a primary focus of current research. Traditional synthetic methods often involve harsh reaction conditions, stoichiometric reagents, and generate significant waste. Modern approaches are geared towards sustainability, utilizing greener solvents, minimizing energy consumption, and employing catalytic systems.

Recent advancements include the use of nanostructured iron catalysts for the selective deuteration of heterocycles using D₂O, which is an inexpensive and readily available deuterium (B1214612) source. nih.gov This method is scalable and robust, making it suitable for industrial applications. nih.gov Another promising approach involves silver-catalyzed C-H bond deuteration of five-membered aromatic heterocycles. nih.gov This method is notable for its site-selectivity and tolerance of a wide range of functional groups, using CH₃OD as the deuterium source. nih.gov

Future research will likely focus on the development of biocatalytic methods and the use of immobilized, recyclable catalysts to further enhance the sustainability of these synthetic routes. researchgate.net The goal is to create a toolbox of synthetic methods that are not only efficient and selective but also align with the principles of green chemistry. researchgate.net

Exploration of New Catalytic Systems for Enhanced Regioselectivity and Efficiency in Halogenation and Deuteration

Achieving high regioselectivity in the halogenation and deuteration of triazoles is crucial for the synthesis of well-defined molecular structures with specific properties. The development of novel catalytic systems is at the heart of this endeavor.

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov However, controlling the regioselectivity to obtain other isomers, such as 1,5-disubstituted triazoles, requires different catalytic systems, such as those based on ruthenium. researchgate.net Recent research has explored the use of various ligands to modulate the activity and selectivity of these metal catalysts. rsc.org

For direct halogenation, transition-metal-free systems, such as the use of potassium halides with Oxone as an oxidant, have proven effective for the halogenation of 4-aryl 1,2,3-triazoles at ambient temperatures. rsc.org Palladium-catalyzed methods have also been developed for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides. acs.org

In the realm of deuteration, iridium(I) N-heterocyclic carbene/phosphine complexes have shown exceptional performance in the C-H activation and hydrogen isotope exchange of N-heterocycles, offering high levels of deuterium incorporation at specific positions. thieme-connect.comacs.orgacs.org Silver-based catalysts have also emerged as a powerful tool for the site-selective deuteration of medicinally relevant five-membered aromatic heterocycles. nih.gov

The table below summarizes some of the key catalytic systems being explored for the synthesis and modification of halotriazoles.

| Catalyst System | Reaction Type | Key Advantages |

| Nanostructured Iron | Deuteration | Scalable, uses D₂O, robust. nih.gov |

| Silver-Carbonate with Phosphine Ligand | C-H Deuteration | High site-selectivity, broad functional group tolerance. nih.gov |

| Iridium(I) NHC/Phosphine Complexes | C-H Deuteration | High deuterium incorporation, selective. thieme-connect.comacs.orgacs.org |

| Copper(I) with various ligands | Azide-Alkyne Cycloaddition | Well-established, high yield for 1,4-disubstituted triazoles. researchgate.netnih.gov |

| Ruthenium Complexes | Azide-Alkyne Cycloaddition | Access to 1,5-disubstituted triazoles. researchgate.net |

| KX/Oxone | Halogenation | Transition-metal-free, mild conditions. rsc.org |

| Palladium Complexes | Halogenation | High regioselectivity. acs.org |

Future work in this area will likely involve the design of more sophisticated catalysts, including dual-function catalysts that can perform both halogenation and deuteration in a single step, and the exploration of photocatalytic methods. researchgate.net

Advanced Mechanistic Studies using High-Resolution Spectroscopic Techniques and Computational Modeling

A deep understanding of the reaction mechanisms governing the formation and functionalization of deuterated halotriazoles is essential for optimizing existing synthetic methods and designing new ones. High-resolution spectroscopic techniques and computational modeling are indispensable tools in this pursuit.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly tritium (B154650) NMR, are crucial for determining the position and extent of isotopic labeling. researchgate.net Fourier-transform infrared (FT-IR) spectroscopy is used to monitor reaction progress and confirm the formation of desired products by identifying characteristic vibrational modes of the triazole ring and other functional groups. acs.orgresearchgate.net

Computational methods, especially Density Functional Theory (DFT), have become increasingly powerful in elucidating reaction pathways and predicting the regioselectivity of reactions. rsc.orgnih.gov DFT calculations can be used to model transition states, calculate activation energies, and understand the role of catalysts and ligands in directing the outcome of a reaction. rsc.org For instance, computational studies of the CuAAC reaction have provided insights into the mononuclear and binuclear pathways, helping to explain the observed regioselectivity. rsc.org Similarly, DFT studies have been used to rationalize the selectivity of iridium-catalyzed deuteration of N-heterocycles. acs.org

The synergy between experimental and computational approaches is key. Experimental data from spectroscopic analysis can validate computational models, while computational insights can guide the design of new experiments. This integrated approach allows for a more rational and efficient exploration of the chemical space of deuterated halotriazoles.

Design and Synthesis of Complex Molecular Architectures Incorporating 5-Bromo-1H-1,2,3-triazole-4-d as a Building Block

The unique electronic properties and metabolic stability of this compound make it an attractive building block for the design and synthesis of complex molecular architectures with tailored functionalities. nih.gov The triazole ring can act as a bioisostere for amide or ester bonds, a key feature in medicinal chemistry. researchgate.netmdpi.com

The bromine atom on the triazole ring serves as a versatile handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of substituents. nih.gov This enables the construction of diverse molecular libraries for drug discovery and materials science applications. chemscene.com For example, 5-iodo-1,2,3-triazoles, which are closely related to their bromo counterparts, have been used as precursors for the synthesis of 1,2,3-triazole-fused 4H-3,1-benzoxazines. researchgate.net

The incorporation of the deuterated bromotriazole moiety into natural product derivatives is another promising avenue of research. nih.gov This can lead to new compounds with enhanced biological activity and improved pharmacokinetic profiles. nih.gov The "click" chemistry approach, particularly the CuAAC reaction, provides a powerful and reliable method for conjugating the triazole unit to other molecular fragments. nih.govrgmcet.edu.in

The table below highlights some examples of complex molecular architectures that can be synthesized using this compound as a building block.

| Target Molecular Architecture | Synthetic Strategy | Potential Application |

| Triazole-fused heterocycles | Intramolecular cyclization of functionalized triazoles. researchgate.net | Medicinal Chemistry, Materials Science |

| Triazole-containing natural product analogs | "Click" chemistry conjugation of the triazole to a natural product scaffold. nih.gov | Drug Discovery |

| Polymer-supported triazoles | Polymerization of triazole-containing monomers. acs.org | Materials Science, Catalysis |

| Bioconjugates | "Click" chemistry ligation to biomolecules such as peptides or proteins. researchgate.net | Chemical Biology, Diagnostics |

The continued development of efficient synthetic methodologies for the incorporation of this compound into larger molecules will undoubtedly lead to the discovery of new materials and therapeutic agents.

Applications of Deuterated Bromotriazoles as Mechanistic Probes in Chemical Transformations and Bio-organic Systems

Isotopically labeled compounds, including deuterated bromotriazoles, are invaluable tools for elucidating reaction mechanisms and studying biological processes. researchgate.netresearchgate.net The deuterium label can be used to track the fate of specific atoms in a chemical transformation, providing insights into bond-breaking and bond-forming steps. This is particularly useful in studying complex catalytic cycles.

In bio-organic systems, deuterated compounds can be used to probe enzyme mechanisms and metabolic pathways. nih.gov The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom is replaced by one of its isotopes, can provide information about the rate-determining step of an enzymatic reaction. The use of deuterated drugs can also lead to improved pharmacokinetic properties by slowing down metabolic degradation at the deuterated site. researchgate.net

Tritium-labeled compounds, which are chemically similar to their deuterated counterparts, are widely used in absorption, distribution, metabolism, and excretion (ADME) studies in drug development. nih.gov While this article focuses on deuterated compounds, the principles of isotopic labeling as mechanistic probes are similar.

The application of this compound and other deuterated halotriazoles as mechanistic probes will continue to be a vibrant area of research, contributing to a deeper understanding of fundamental chemical and biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.